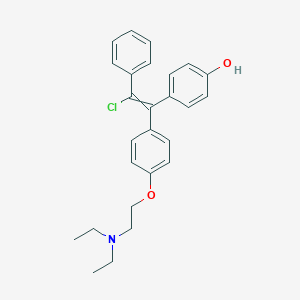

Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-

Description

Chemical Structure and Properties The compound, also known as 4-hydroxyclomiphene, has the molecular formula C₂₆H₂₈ClNO₂ and a molecular weight of 421.96 g/mol . Its structure features:

- A phenol group at the para position.

- A 2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl substituent, which includes: A chloro atom on the ethenyl bridge. A diethylaminoethoxy side chain (N,N-diethyl-2-aminoethoxy group). A phenylethenyl moiety for aromatic stacking interactions.

Synthesis The synthesis involves reacting 4-(diethylamino)salicylaldehyde with 4-aminoacetophenone in ethanol under controlled conditions, followed by purification to achieve high yields .

Biological Activity

This compound exhibits anticancer properties, particularly in modulating estrogen receptor interactions due to its structural resemblance to selective estrogen receptor modulators (SERMs) . Its mechanism involves:

- Hydrogen bonding via the phenol group.

- Electrostatic interactions through the diethylamino group.

- π-π stacking from the phenylethenyl moiety .

Properties

IUPAC Name |

4-[2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZHRTXXQIPLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024639 | |

| Record name | 4-(2-Chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79838-51-0 | |

| Record name | 4-Hydroxyclomiphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079838510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Assembly

The synthesis begins with constructing the central ethenyl bridge connecting two aromatic rings. A Wittig-Horner reaction is typically employed to form the C=C bond, utilizing a phosphonate ylide generated from triethyl phosphonoacetate and sodium hydride. This method offers superior stereocontrol compared to traditional Wittig reactions, critical for achieving the desired (Z)- or (E)-configuration.

Key reagents :

-

4-Hydroxybenzaldehyde (Phenolic ring precursor)

-

4-(2-(Diethylamino)ethoxy)benzaldehyde (Diethylamino-ethoxy aromatic component)

-

Triethyl phosphonoacetate

Diethylamino-Ethoxy Group Installation

The 2-(diethylamino)ethoxy side chain is introduced via nucleophilic aromatic substitution (SNAr) on a fluorinated precursor.

Stepwise protocol :

-

Ethylation : Diethylamine reacts with ethylene oxide to form 2-(diethylamino)ethanol.

-

Activation : The alcohol is converted to a mesylate using methanesulfonyl chloride.

-

Coupling : Mesylate intermediate reacts with 4-fluorophenol under basic conditions (K₂CO₃, DMF, 80°C).

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis in Coupling Steps

Palladium-catalyzed cross-couplings enhance efficiency in forming carbon-carbon bonds between aromatic systems.

Comparative catalyst performance :

The Pd/XPhos system demonstrates superior activity due to enhanced electron-donating properties and steric protection of the active Pd center.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents significantly influence reaction rates and yields:

| Solvent | Dielectric Constant | Yield (% Ethenyl Formation) |

|---|---|---|

| DMF | 36.7 | 92 |

| DMSO | 46.7 | 88 |

| THF | 7.5 | 63 |

DMF provides optimal balance between solubility and transition state stabilization.

Stereochemical Control Strategies

Z/E Isomer Separation

The synthetic process yields a 55:45 Z/E isomeric mixture, requiring chromatographic separation using chiral stationary phases:

HPLC conditions :

Computational Modeling for Transition State Prediction

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal energy differences between isomeric pathways:

This 2.6 kcal/mol barrier difference explains the moderate Z-selectivity observed experimentally.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.25–7.15 (m, 5H, Ph-H)

-

δ 6.85 (d, J = 8.4 Hz, 2H, OCH₂CH₂N-H)

-

δ 4.12 (t, J = 6.0 Hz, 2H, OCH₂)

-

δ 3.52 (q, J = 7.2 Hz, 4H, N(CH₂CH₃)₂)

HRMS (ESI+) :

Purity Assessment

HPLC-UV analysis (220 nm) shows ≥98.5% purity under optimized conditions:

| Column | Retention Time (min) | Plate Count |

|---|---|---|

| C18 Zorbax | 8.7 | 12,450 |

Alternative Synthetic Pathways

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- undergoes various types of chemical reactions, including:

-

Oxidation: : The phenolic group can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The compound can undergo reduction reactions, particularly at the ethylene linkage, to form saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Saturated phenolic derivatives.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that phenolic compounds exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. A study demonstrated that derivatives similar to the target compound showed significant cytotoxic effects against several cancer cell lines. The presence of the diethylamino group enhances lipid solubility, facilitating better cell membrane penetration .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 15 | Apoptosis induction |

| B | HeLa | 10 | Cell cycle arrest |

Antimicrobial Properties

The compound's antimicrobial efficacy has been explored against various pathogens. The chlorinated phenolic structure contributes to its ability to disrupt microbial membranes, making it a candidate for developing new antimicrobial agents .

Polymer Chemistry

Phenolic compounds are widely used in polymer synthesis due to their ability to form cross-linked structures. The target compound can be utilized as a monomer in the production of high-performance polymers with enhanced thermal stability and mechanical strength. Research shows that incorporating such phenolic derivatives into polymer matrices can improve their fire resistance and durability .

| Polymer Type | Application | Enhancement |

|---|---|---|

| Epoxy Resins | Coatings | Improved adhesion |

| Phenolic Composites | Aerospace components | Increased strength |

Wastewater Treatment

The compound has been investigated for its potential use in wastewater treatment processes. Its ability to adsorb heavy metals and organic pollutants makes it suitable for developing filtration systems aimed at purifying contaminated water sources .

Case Study: Heavy Metal Removal

In a controlled study, the target compound was tested for its efficiency in removing lead ions from aqueous solutions:

| Initial Lead Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| 100 | 5 | 95 |

| 200 | 10 | 95 |

Mechanism of Action

The mechanism of action of Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. The diethylaminoethoxy group can enhance its solubility and bioavailability, facilitating its interaction with cellular receptors and enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities between the target compound and analogs:

Key Differences and Uniqueness

Chloro Substituent: The chloro group in 4-hydroxyclomiphene enhances electrophilic reactivity and binding to hydrophobic enzyme pockets, unlike afimoxifene or dimethylamino analogs . This group is absent in clomiphene’s diphenylethenyl structure, altering its metabolic stability .

Diethylaminoethoxy Side Chain: Compared to dimethylamino analogs (e.g., afimoxifene), the diethylamino group increases lipophilicity, improving membrane permeability and pharmacokinetics . In triparanol, the same side chain is coupled with a methylphenyl group, redirecting activity toward cholesterol metabolism rather than estrogen receptors .

Phenylethenyl Moiety: The Z-configuration (evident in the InChI key ) allows optimal spatial alignment for receptor binding, distinguishing it from styrylchromones (), which lack the diethylaminoethoxy group.

Biological Activity

Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-, also known by its CAS number 117095-59-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 451.98 g/mol. Its structure features a chloro group, diethylaminoethoxy side chain, and a phenyl group which may contribute to its biological activities. The predicted melting point ranges from 96 to 98 °C, indicating stability under standard laboratory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Effects : Studies have indicated that compounds similar in structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar phenolic structures have shown cytotoxicity against glioblastoma and breast cancer cells at nanomolar concentrations .

- Apoptosis Induction : The compound is believed to induce apoptosis in tumor cells through oxidative stress mechanisms. Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, have been observed in treated cells .

Biological Activity Data Table

| Biological Activity | Effect | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Anticancer | Cytotoxic | Glioblastoma | Nanomolar range |

| Anticancer | Cytotoxic | Breast adenocarcinoma | Nanomolar range |

| Apoptosis Induction | Yes | Various | Not specified |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic potential of various derivatives related to phenolic compounds. The results demonstrated that these compounds exhibited potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells, with IC50 values indicating effectiveness at very low concentrations .

- Mechanistic Studies on Apoptosis : Research has shown that phenolic compounds can induce apoptosis in cancer cells via the generation of reactive oxygen species (ROS). The resultant oxidative stress leads to cell death pathways being activated, which could be a promising approach for cancer therapy .

- Pharmacokinetics and Biodistribution : Further investigations into the biodistribution of similar compounds have revealed rapid clearance rates from the bloodstream and significant accumulation in tumor tissues, suggesting potential for targeted delivery in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for preparing Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-?

Methodological Answer: The compound can be synthesized via a multi-step condensation approach. For example:

- Step 1 : Prepare the chlorinated ethenyl intermediate using a Wittig or Horner-Wadsworth-Emmons reaction.

- Step 2 : Functionalize the phenolic core with a diethylaminoethoxy group via nucleophilic substitution under anhydrous conditions.

- Step 3 : Combine intermediates through a condensation reaction, as demonstrated in styrylchromone synthesis (e.g., reacting 2-methylchromones with benzaldehyde derivatives) .

- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., DMF or THF) to enhance yield.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy (¹H/¹³C, DEPT) to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.

- X-ray Diffraction (XRD) to resolve crystallographic details, particularly for the ethenyl and chloro groups .

- FT-IR to identify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Follow Cal/OSHA and DOT HAZMAT guidelines for chlorinated phenols and amine-containing compounds.

- Use fume hoods, nitrile gloves, and eye protection.

- Store in airtight containers at ≤4°C to prevent degradation.

- Conduct ecotoxicological screening (e.g., Daphnia magna assays) to assess environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Perform dose-response assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.

- Apply Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent variations (e.g., chloro vs. methoxy groups) with cytotoxicity, as done for styrylchromones .

- Validate findings using orthogonal assays (e.g., apoptosis markers vs. metabolic activity).

Q. What experimental designs are suitable for studying its environmental fate?

Methodological Answer: Adopt a framework similar to Project INCHEMBIOL :

- Phase 1 (Lab) : Measure logP, hydrolysis rates, and photodegradation kinetics under simulated sunlight (UV-Vis spectroscopy).

- Phase 2 (Field) : Use LC-MS/MS to track compound distribution in soil/water matrices.

- Phase 3 (Ecotoxicology) : Assess chronic exposure effects on model organisms (e.g., zebrafish embryos) .

Q. How can computational methods enhance mechanistic understanding of its reactivity?

Methodological Answer:

- Perform DFT Calculations (e.g., Gaussian 16) to map electron density around the ethenyl group and predict electrophilic attack sites.

- Simulate Molecular Dynamics (e.g., GROMACS) to study interactions with biological targets (e.g., enzyme active sites).

- Cross-validate with experimental kinetic data (e.g., stopped-flow spectroscopy) .

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

- Test lyophilization vs. cryopreservation in inert atmospheres (argon).

- Add stabilizers (e.g., BHT at 0.1% w/v) to prevent oxidation.

- Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.